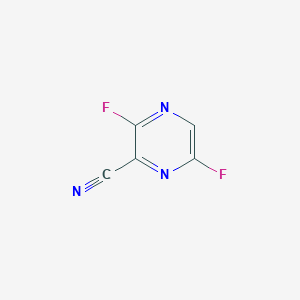

3,6-Difluoropyrazine-2-carbonitrile

Description

Contextual Significance of Pyrazine (B50134) Heterocycles in Organic Synthesis

Pyrazine heterocycles are a class of organic compounds that hold a significant position in the landscape of organic synthesis and medicinal chemistry. google.comchegg.comsigmaaldrich.commdpi.commdpi.com These six-membered aromatic rings, containing two nitrogen atoms in a 1,4-arrangement, serve as versatile scaffolds for the construction of a wide array of molecules with diverse applications. google.comchegg.com Their unique electronic properties and ability to participate in various chemical transformations make them valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. google.comsigmaaldrich.com The pyrazine core is a key component in numerous biologically active compounds, including those with anti-cancer, anti-inflammatory, and antiviral properties. mdpi.com Furthermore, pyrazine derivatives are instrumental in the development of catalysts and are employed in various coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. google.commdpi.commdpi.com

Overview of 3,6-Difluoropyrazine-2-carbonitrile as a Synthetic Platform

This compound has emerged as a valuable and versatile synthetic platform in chemical research, largely owing to its highly activated pyrazine ring. The presence of two electron-withdrawing fluorine atoms and a nitrile group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the selective introduction of various functional groups onto the pyrazine core, making it a key intermediate in the synthesis of more complex molecules.

One of the most notable applications of this compound is as a crucial building block in the synthesis of the antiviral drug Favipiravir. nih.govnih.gov In this synthetic route, the fluorine atoms on the pyrazine ring are sequentially substituted, demonstrating the compound's utility in constructing highly functionalized target molecules. nih.gov The reactivity of the fluorine atoms allows for a controlled and stepwise introduction of different nucleophiles, a key advantage in multi-step syntheses.

The versatility of this compound as a synthetic platform extends beyond its use in the synthesis of Favipiravir. Its ability to undergo nucleophilic aromatic substitution with a wide range of nucleophiles, such as amines and alcohols, opens up avenues for the creation of diverse libraries of pyrazine derivatives for drug discovery and materials science research. The nitrile group also offers a handle for further chemical transformations, adding to the compound's synthetic utility.

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 356783-28-3 | sigmaaldrich.comrsc.org |

| Molecular Formula | C₅HF₂N₃ | sigmaaldrich.comrsc.org |

| Molecular Weight | 141.08 g/mol | rsc.org |

| Appearance | White Powder | google.com |

| Boiling Point | 206.5 ± 35.0 °C (at 760 Torr) | rsc.org |

| Density | 1.47 ± 0.1 g/cm³ (at 20 °C, 760 Torr) | rsc.org |

| Purity | ≥99% | google.com |

| Storage | Inert atmosphere, room temperature | sigmaaldrich.com |

Synthesis of this compound

A common and practical method for the synthesis of this compound involves the fluorination of its chlorinated precursor, 3,6-dichloropyrazine-2-carbonitrile (B1371311). nih.gov This transformation is typically achieved through a nucleophilic aromatic substitution reaction using a fluoride (B91410) salt, such as potassium fluoride (KF), in a suitable solvent like dimethylformamide (DMF). The reaction may be facilitated by a phase-transfer catalyst, for instance, tetrabutylammonium (B224687) fluoride (TBAF), and is generally carried out at an elevated temperature. nih.gov

Reaction Scheme:

In a typical procedure, 3,6-dichloropyrazine-2-carbonitrile is dissolved in DMF, followed by the addition of potassium fluoride and a catalytic amount of TBAF. The reaction mixture is then heated to approximately 60°C for several hours. nih.gov After completion of the reaction, the mixture is cooled and quenched with water. The product, this compound, is then extracted with an organic solvent, such as methyl tert-butyl ether. nih.gov The organic phase is washed, dried, and concentrated to yield the desired product. nih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,6-difluoropyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF2N3/c6-4-2-9-5(7)3(1-8)10-4/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONECIHYIQJRNTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HF2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627392 | |

| Record name | 3,6-Difluoropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356783-28-3 | |

| Record name | 3,6-Difluoropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,6 Difluoropyrazine 2 Carbonitrile

Established Synthetic Pathways and Precursors

The primary and most established method for synthesizing 3,6-Difluoropyrazine-2-carbonitrile involves the transformation of its chlorinated analogue, 3,6-Dichloropyrazine-2-carbonitrile (B1371311). This pathway is favored for its efficiency and scalability, making it suitable for industrial production.

Fluorination of 3,6-Dichloropyrazine-2-carbonitrile

The core of the synthesis is the conversion of 3,6-Dichloropyrazine-2-carbonitrile to the target difluoro compound. This is achieved through a robust chemical reaction that substitutes chlorine atoms with fluorine atoms.

The conversion reaction is a nucleophilic halogen exchange (Halex) process, a type of nucleophilic aromatic substitution. In this reaction, a fluoride (B91410) ion source, typically an alkali metal fluoride like potassium fluoride (KF), provides the nucleophilic fluoride ions. These ions attack the electron-deficient pyrazine (B50134) ring of the 3,6-Dichloropyrazine-2-carbonitrile substrate. The presence of the electron-withdrawing nitrile group and the nitrogen atoms within the pyrazine ring activates the carbon atoms bonded to the chlorine atoms, facilitating the displacement of the chloride leaving groups by the incoming fluoride nucleophiles.

To overcome the low solubility of inorganic fluoride salts like potassium fluoride in organic solvents, phase transfer catalysts (PTCs) are employed. taylorandfrancis.com Tetrabutylammonium (B224687) bromide (TBAB) is a commonly used PTC in this synthesis. taylorandfrancis.comasianpubs.org TBAB, a quaternary ammonium salt, facilitates the transfer of fluoride anions from the solid phase (KF) into the organic phase where the 3,6-Dichloropyrazine-2-carbonitrile is dissolved. taylorandfrancis.comwikipedia.org This "naked" fluoride ion in the organic phase is highly reactive and efficiently carries out the nucleophilic substitution. taylorandfrancis.com

The choice of solvent system is also critical. A mixed solvent system of toluene and dimethyl sulfoxide (DMSO) is often utilized. asianpubs.org Toluene serves to dissolve the organic substrate, while the polar aprotic solvent DMSO helps to solvate the phase transfer catalyst and enhance the nucleophilicity of the fluoride ion. asianpubs.org An alternative system involves using tetrabutylammonium fluoride (TBAF) as a catalyst in a solvent like dimethylformamide (DMF). google.com

The reaction conditions are optimized to maximize yield and purity. In one established method, the reaction is conducted at reflux temperature, approximately 120°C, in the Toluene/DMSO solvent system with TBAB as the catalyst. asianpubs.org Another set of conditions involves heating the mixture of 3,6-Dichloropyrazine-2-carbonitrile, potassium fluoride, and a catalytic amount of TBAF in DMF at 60°C for 12 hours. google.com The optimization of temperature and reaction time is crucial for driving the reaction to completion while minimizing the formation of by-products.

Table 1: Comparative Analysis of Fluorination Reaction Conditions

| Fluoride Source | Catalyst | Solvent System | Temperature | Duration | Reference |

|---|---|---|---|---|---|

| Potassium Fluoride (KF) | Tetrabutylammonium Bromide (TBAB) | Toluene / DMSO | Reflux (120 °C) | Not Specified | asianpubs.org |

| Potassium Fluoride (KF) | Tetrabutylammonium Fluoride (TBAF) | DMF | 60 °C | 12 hours | google.com |

Upstream Synthesis of Key Intermediates

The availability of high-purity 3,6-Dichloropyrazine-2-carbonitrile is paramount for the successful synthesis of the final product. google.com This key intermediate is itself synthesized from more basic precursors.

An effective route for preparing 3,6-Dichloropyrazine-2-carbonitrile starts from 6-Bromo-3-hydroxypyrazine-2-carboxamide. asianpubs.orggoogle.com This process involves a chlorination and dehydration reaction. The starting material is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), in the presence of a base like diisopropylethylamine (DIEA). google.com A key improvement to this method is the addition of an inorganic chloride, such as lithium chloride (LiCl), which significantly reduces the formation of bromo-impurities, leading to a higher purity product. google.com The reaction is typically heated to around 80°C to ensure completion. google.com

Another synthetic pathway begins with 3-Hydroxypyrazine-2-carboxamide, which is derived from 3-hydroxypyrazine-2-carboxylic acid. researchgate.net This route also leads to the formation of the crucial 3,6-Dichloropyrazine-2-carbonitrile intermediate, although it may involve different intermediate steps. researchgate.net

Table 2: Synthesis of 3,6-Dichloropyrazine-2-carbonitrile from 6-Bromo-3-hydroxypyrazine-2-carboxamide

| Starting Material | Reagents | Additive | Temperature | Outcome | Reference |

|---|---|---|---|---|---|

| 6-Bromo-3-hydroxypyrazine-2-carboxamide | Phosphorus oxychloride (POCl₃), Diisopropylethylamine (DIEA) | Lithium Chloride (LiCl) | 80 °C | High-purity 3,6-Dichloropyrazine-2-carbonitrile with reduced bromo-impurities. | google.com |

Alternative Routes to the Dichlorinated Pyrazine Core

The primary precursor for this compound is its chlorinated analogue, 3,6-dichloropyrazine-2-carbonitrile. An effective and scalable route for this intermediate has been developed to ensure high purity, which is critical for the subsequent fluorination step.

One prominent synthetic route begins with 3-hydroxy-6-bromopyrazine-2-amide. google.com In this process, the starting material is treated with a chlorinating agent, typically phosphorus oxychloride, in the presence of a base such as diisopropylethylamine (DIEA). google.comgoogle.com A key innovation in this method is the addition of an inorganic chloride, like lithium chloride. The inclusion of lithium chloride is crucial as it significantly reduces the formation of bromo-impurities, leading to a higher purity of the desired 3,6-dichloropyrazine-2-carbonitrile. google.com This method is considered advantageous due to its high purity output and suitability for large-scale production. google.com

Table 1: Synthesis of 3,6-Dichloropyrazine-2-carbonitrile

| Starting Material | Reagents | Key Conditions | Product |

|---|

Advancements and Challenges in Synthesis

The journey from laboratory-scale synthesis to industrial production of this compound involves overcoming several challenges related to yield, efficiency, and handling.

Yield Optimization and Process Efficiency

Achieving a high yield of this compound is directly linked to the purity of the 3,6-dichloropyrazine-2-carbonitrile intermediate. google.com The presence of impurities, particularly those containing bromine, can complicate the subsequent fluorination reaction and impact the quality of the final product. google.com Therefore, the synthetic route utilizing an inorganic chloride to minimize these impurities is a significant step in process optimization. google.com

The conversion of the dichlorinated intermediate to the final product is a halogen exchange (Halex) reaction. This step involves reacting 3,6-dichloropyrazine-2-carbonitrile with a fluorinating agent, such as potassium fluoride. google.com The reaction is typically carried out in a solvent like dimethylformamide (DMF) and may be facilitated by a catalytic amount of a phase-transfer catalyst like tetrabutylammonium fluoride (TBAF). google.com The system is heated to drive the reaction to completion. google.com The crude product obtained from this reaction is often used directly in subsequent steps without extensive purification. google.com

Table 2: Fluorination of 3,6-Dichloropyrazine-2-carbonitrile

| Starting Material | Reagents | Key Conditions | Product |

|---|

Considerations for Industrial Scale-Up

The transition from laboratory synthesis to industrial-scale production requires careful consideration of cost, safety, and process robustness. google.comnih.gov The synthetic route starting from 3-hydroxy-6-bromopyrazine-2-amide is noted for being low in production costs and suitable for industrial amplification. google.com

Scaling up chemical processes involves several stages, from the initial laboratory scale to an intermediate pilot scale, and finally to the commercial scale. nih.gov At each stage, it is crucial to ensure that the process remains stable and that the product's quality and integrity are maintained. nih.gov For biologics and complex molecules, a common principle is that "the process is the product," meaning any change in the manufacturing process could alter the final molecule. nih.gov While this is less stringent for small molecules, consistency is still paramount. Factors such as raw material quality, cost-effectiveness, and reaction parameter control are critical for successful industrial scale-up. nih.gov

Management of Volatility and Handling Requirements

While specific data on the volatility of this compound is not extensively detailed in the provided context, general chemical principles and storage recommendations offer guidance. The recommended storage condition is in an inert atmosphere at room temperature. guidechem.com This suggests that the compound may be sensitive to atmospheric components like moisture or oxygen.

Small, fluorinated heterocyclic compounds can exhibit a degree of volatility, particularly under the heated conditions used during synthesis. google.com Therefore, appropriate handling procedures are necessary. This includes carrying out reactions in well-ventilated fume hoods or in closed-system reactors, especially at an industrial scale. Personal protective equipment should be used to prevent inhalation and skin contact.

Reactivity Profile and Mechanistic Investigations of 3,6 Difluoropyrazine 2 Carbonitrile

Nucleophilic Aromatic Substitution (SNAr) at Fluorine Centers

The pyrazine (B50134) ring, being electron-deficient, is activated towards nucleophilic attack, a characteristic that is further enhanced by the presence of electron-withdrawing fluorine and nitrile substituents. researchgate.net This makes 3,6-difluoropyrazine-2-carbonitrile a prime substrate for SNAr reactions.

A critical aspect of the SNAr reactions of this compound is the regioselectivity of fluorine displacement. The pyrazine ring contains two fluorine atoms at positions 3 and 6, and the outcome of a substitution reaction depends on which of these is preferentially replaced.

Studies on analogous systems, such as 2-substituted 3,5-dichloropyrazines, have shown that the electronic nature of the substituent at the 2-position plays a decisive role in directing the incoming nucleophile. nih.gov An electron-withdrawing group (EWG) at the 2-position directs the nucleophilic attack to the 5-position, while an electron-donating group (EDG) favors substitution at the 3-position. nih.govresearchgate.net In the case of this compound, the nitrile group is a potent EWG. By analogy, it is expected to direct nucleophilic attack to the fluorine atom at the 6-position.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting and rationalizing the regioselectivity of SNAr reactions. researchgate.netresearchgate.net These methods often involve calculating the relative stabilities of the Meisenheimer intermediates that are formed upon nucleophilic attack at each possible position. researchgate.net The reaction pathway with the most stable intermediate is generally the favored one. For polysubstituted aromatic compounds, the regioselectivity can often be predicted by examining the lowest unoccupied molecular orbital (LUMO) of the substrate, as this orbital typically indicates the most electrophilic sites. wuxibiology.com

A variety of nucleophiles can be employed in SNAr reactions with this compound to introduce diverse functionalities. The choice of nucleophile can significantly influence the reaction conditions and the nature of the resulting product.

One notable example is the use of potassium acetate (B1210297) for selective hydrolysis. While direct hydrolysis of the fluorine atoms can be challenging, the reaction with potassium acetate provides a milder route to introduce an oxygen functionality. The acetate ion acts as the nucleophile, displacing a fluorine atom to form an acetoxy derivative. This intermediate can then be readily hydrolyzed under basic or acidic conditions to yield the corresponding hydroxypyrazine derivative. This two-step process allows for a controlled and selective introduction of a hydroxyl group, which might not be achievable through direct reaction with hydroxide (B78521) ions due to competing reactions or harsh conditions.

The mechanism of nucleophilic aromatic substitution is a central theme in understanding the reactivity of compounds like this compound. masterorganicchemistry.com The classical SNAr mechanism proceeds via a two-step addition-elimination pathway. researchgate.net In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. researchgate.netmasterorganicchemistry.com In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. researchgate.net

The stability of the Meisenheimer complex is crucial for the facility of the reaction. Electron-withdrawing groups, such as the nitrile and the remaining fluorine atom on the pyrazine ring, play a vital role in stabilizing the negative charge of the intermediate through resonance and inductive effects. masterorganicchemistry.com The position of these groups relative to the site of attack is also critical. Ortho and para electron-withdrawing groups are particularly effective at stabilizing the intermediate, thus accelerating the reaction. masterorganicchemistry.com

While the two-step mechanism is common, some SNAr reactions have been shown to proceed through a concerted mechanism, where bond formation and bond breaking occur in a single step. nih.gov The specific mechanism can depend on factors such as the nature of the nucleophile, the leaving group, and the solvent. Computational studies can help to distinguish between these pathways by locating transition states and intermediates on the potential energy surface of the reaction. nih.gov

Transformations of the Nitrile Functional Group

The nitrile group of this compound is not merely a directing group for SNAr reactions; it is also a versatile functional handle that can be transformed into a variety of other functionalities.

One of the most common and synthetically useful transformations of the nitrile group is its hydrolysis to a carboxamide. This reaction can typically be achieved under either acidic or basic conditions. The hydrolysis proceeds via the addition of water to the carbon-nitrogen triple bond, followed by tautomerization to the amide.

For instance, the hydrolysis of this compound would yield 3,6-difluoropyrazine-2-carboxamide. sigmaaldrich.com This transformation is valuable as it converts the nitrile into a different, yet still versatile, functional group. The resulting carboxamide can participate in a range of further reactions, such as Hofmann rearrangement or dehydration back to the nitrile.

| Starting Material | Product | Reagents and Conditions |

| This compound | 3,6-Difluoropyrazine-2-carboxamide | Acid or base catalysis with water |

Beyond simple hydrolysis, the nitrile group can undergo a variety of other chemical transformations. For example, it can be converted into amides through reactions with various nucleophiles in the presence of a catalyst. This process, known as amidation, allows for the direct formation of N-substituted amides, which are important structural motifs in many biologically active molecules.

Biotransformations using whole-cell catalysts or isolated enzymes, such as nitrile hydratases and amidases, offer a green and highly selective alternative for the transformation of nitriles and amides. nih.gov These enzymatic methods can proceed under very mild conditions and can exhibit high enantioselectivity, which is particularly valuable in the synthesis of chiral molecules. nih.gov

| Starting Material | Reagent | Product |

| This compound | Alcohol/H+ | Ester |

| This compound | Amine | N-Substituted Amidine |

| This compound | Grignard Reagent | Ketone |

| This compound | Reducing Agent (e.g., LiAlH4) | Amine |

Selective Functionalization Strategies

The chemical reactivity of this compound is predominantly dictated by the presence of two fluorine atoms and a nitrile group on the electron-deficient pyrazine ring. These substituents create a highly activated system amenable to a variety of selective functionalization reactions. The primary strategies for modifying this scaffold are nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr):

The pyrazine ring, being a diazine, is inherently electron-deficient. This deficiency is significantly amplified by the strong inductive electron-withdrawing effects of the two fluorine atoms and the nitrile group. mdpi.comyoutube.com As a result, the carbon atoms attached to the fluorine atoms are highly electrophilic and susceptible to attack by nucleophiles.

The positions ortho and para to the nitrogen atoms in pyrazine are the most electron-deficient and therefore most activated towards nucleophilic attack. youtube.com In this compound, the C-3 and C-6 positions, where the fluorine atoms are located, are highly activated. It is anticipated that nucleophilic attack will preferentially occur at these positions, leading to the displacement of a fluoride (B91410) ion, which is a good leaving group.

The regioselectivity of the substitution (i.e., whether the fluorine at C-3 or C-6 is replaced) will be influenced by the nature of the nucleophile and the reaction conditions. Steric hindrance around the C-3 position, due to the adjacent nitrile group, may direct the substitution towards the C-6 position for bulkier nucleophiles.

Common nucleophiles used in SNAr reactions on related fluorinated heterocycles include alkoxides, thiolates, and amines. rsc.orgrsc.org For instance, reactions with primary and secondary amines would be expected to yield the corresponding amino-fluoropyrazine-2-carbonitriles.

Metal-Catalyzed Cross-Coupling Reactions:

The carbon-fluorine bonds in this compound can also be functionalized via transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions. nih.govyoutube.comchemrxiv.org These methods offer a powerful means to form new carbon-carbon and carbon-nitrogen bonds.

In a Suzuki-Miyaura coupling, a palladium catalyst in the presence of a base would be used to couple the pyrazine core with an organoboron reagent (e.g., a boronic acid or ester). This would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the site of the C-F bond. While C-F bond activation is generally more challenging than that of C-Cl, C-Br, or C-I bonds, the use of specialized ligands and reaction conditions has made this transformation more accessible. chemrxiv.org

The Buchwald-Hartwig amination provides an alternative route to C-N bond formation, complementing the SNAr approach. youtube.com This palladium-catalyzed reaction couples the fluorinated pyrazine with an amine, offering broad substrate scope and functional group tolerance.

The chemoselectivity of these cross-coupling reactions, particularly in a molecule with two reactive C-F bonds, can often be controlled by carefully tuning the reaction conditions, such as the catalyst, ligand, base, and temperature. This allows for the stepwise and selective functionalization of the pyrazine ring.

| Functionalization Strategy | Reagents | Expected Product Type | Notes |

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides, Thiolates | Substituted fluoropyrazine-2-carbonitriles | Reactivity is high due to the electron-deficient nature of the ring. mdpi.comyoutube.com |

| Suzuki-Miyaura Coupling | Organoboron reagents, Palladium catalyst, Base | Aryl-, heteroaryl-, or alkyl-substituted fluoropyrazine-2-carbonitriles | Enables C-C bond formation. nih.gov |

| Buchwald-Hartwig Amination | Amines, Palladium catalyst, Base | Amino-substituted fluoropyrazine-2-carbonitriles | Enables C-N bond formation with a broad scope of amines. youtube.com |

Electronic Effects of Fluorine on Pyrazine Ring Reactivity

The two fluorine atoms in this compound exert a profound influence on the electronic properties and, consequently, the reactivity of the pyrazine ring. This influence is a combination of inductive and resonance effects.

Inductive Effect:

Fluorine is the most electronegative element, and as such, it exerts a strong negative inductive effect (-I). iiste.org This means that the fluorine atoms strongly withdraw electron density from the carbon atoms to which they are attached (C-3 and C-6). This electron withdrawal is transmitted throughout the pyrazine ring, making the entire heterocyclic system significantly more electron-deficient than pyrazine itself. mdpi.com This increased electrophilicity is the primary reason for the high reactivity of the molecule towards nucleophiles, as discussed in the previous section.

The electron-withdrawing capability of fluorine stabilizes molecular orbitals, lowering their energy levels. iiste.org This effect is crucial in facilitating nucleophilic attack by lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making it more accessible to the HOMO (Highest Occupied Molecular Orbital) of an incoming nucleophile.

Resonance Effect:

Fluorine also possesses lone pairs of electrons that can be donated to the aromatic system through a positive resonance effect (+R). However, due to the poor overlap between the 2p orbital of carbon and the 2p orbital of fluorine, this resonance effect is significantly weaker than fluorine's inductive effect. iiste.org While the resonance effect does donate some electron density back to the ring, it is largely overshadowed by the powerful electron-withdrawing inductive effect.

The net electronic effect of the fluorine substituents is a strong deactivation of the pyrazine ring towards electrophilic aromatic substitution and a pronounced activation towards nucleophilic aromatic substitution. The electron-poor nature of the ring also increases the acidity of the ring protons, although in this specific molecule, there is only one proton at the C-5 position.

The presence of fluorine can also influence the regioselectivity of reactions. In electrophilic attack, which is generally disfavored, any reaction would likely be directed away from the electron-poor regions. In nucleophilic attack, the positions bearing the fluorine atoms are the primary sites of reaction.

Theoretical studies on related fluorinated aromatic compounds have shown that fluorination leads to a significant redistribution of electron density, often creating "π-holes" or regions of positive electrostatic potential on the ring, which are attractive to nucleophiles. iiste.orgmdpi.com

| Electronic Effect | Description | Impact on Pyrazine Ring |

| Negative Inductive Effect (-I) | Strong withdrawal of electron density through the sigma bond due to fluorine's high electronegativity. iiste.org | Increases the electrophilicity of the ring carbons, especially C-3 and C-6. Activates the ring for nucleophilic attack. mdpi.comyoutube.com |

| Positive Resonance Effect (+R) | Donation of electron density from fluorine's lone pairs into the pi system. | Weak effect, largely outweighed by the inductive effect. iiste.org |

| Overall Effect | Dominated by the strong -I effect. | The pyrazine ring is highly electron-deficient and activated for nucleophilic aromatic substitution. |

Derivatization and Scaffold Applications of 3,6 Difluoropyrazine 2 Carbonitrile

Application as a Key Intermediate in Pharmaceutical Synthesis

The primary and most extensively documented application of 3,6-difluoropyrazine-2-carbonitrile is in the synthesis of antiviral agents, most notably Favipiravir. Its reactive sites allow for sequential and selective modifications, making it an ideal starting material for constructing the intricate structure of this important therapeutic agent.

Synthesis of Antiviral Agents (e.g., Favipiravir)

One common pathway commences with 3-aminopyrazine-2-carboxylic acid, which is converted through a series of steps, including chlorination and dehydration, to yield 3,6-dichloropyrazine-2-carbonitrile (B1371311). mdpi.com This dichloro intermediate is then subjected to fluorination, often using a fluoride (B91410) salt like potassium fluoride, to produce this compound. mdpi.com From this point, the synthesis proceeds through hydrolysis and hydroxylation steps to afford Favipiravir. The efficiency of these later steps is highly dependent on the purity and reactivity of the this compound intermediate.

Strategies for Selective Hydrolysis

The structure of this compound presents multiple sites for nucleophilic attack, necessitating careful control of reaction conditions to achieve selective transformations. Key strategies focus on the selective hydrolysis of one of the C-F bonds and the nitrile group.

Selective Hydrolysis of the C3-Fluoride: A notable strategy for the synthesis of Favipiravir from this compound involves the selective hydrolysis of the fluorine atom at the C3 position. One reported method employs a mixture of acetic acid and triethylamine (B128534) in an organic solvent like dimethylformamide (DMF). In this process, the compound is treated with acetic acid and triethylamine, leading to the formation of 3-hydroxy-6-fluoropyrazine-2-carbonitrile. This selective hydrolysis is a critical step, as it sets the stage for the subsequent conversion of the nitrile group to the carboxamide of Favipiravir.

| Transformation | Reagents and Conditions | Product |

| Selective C3-Fluoride Hydrolysis | Acetic acid, Triethylamine, DMF | 3-Hydroxy-6-fluoropyrazine-2-carbonitrile |

| Nitrile Hydrolysis | 1. Concentrated H2SO4; 2. Water, NaOH | 6-Fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir) |

Multi-step Convergent and Linear Synthesis Pathways

The synthesis of Favipiravir from basic starting materials can be approached through both linear and convergent strategies, with this compound often appearing as a key intermediate in these pathways.

In a linear synthesis , the pyrazine (B50134) core is built up and functionalized step-by-step. For example, starting from a simple pyrazine derivative, a sequence of reactions including halogenation, cyanation, fluorination, and hydrolysis are carried out in a specific order to arrive at the final product. The synthesis of Favipiravir via the transformation of 3,6-dichloropyrazine-2-carbonitrile to this compound and then to the final product represents a segment of a linear pathway. mdpi.com

Convergent synthesis approaches, on the other hand, involve the preparation of different fragments of the molecule separately, which are then combined at a later stage. While the direct use of this compound in a purely convergent synthesis of Favipiravir is less commonly described, the principle can be seen in strategies where a pre-functionalized pyrazine ring (like our title compound) is coupled with another molecular fragment. However, the more prevalent routes involving this intermediate follow a more linear sequence of functional group interconversions on the pyrazine ring itself.

Utility as a Versatile Heterocyclic Building Block

Beyond its established role in Favipiravir synthesis, the chemical reactivity of this compound suggests its potential as a versatile building block for the construction of a wider range of heterocyclic structures. The two reactive fluorine atoms and the nitrile group offer multiple handles for derivatization.

Construction of Polysubstituted Pyrazine Derivatives

The two fluorine atoms on the pyrazine ring of this compound are susceptible to nucleophilic aromatic substitution. This allows for the introduction of a variety of substituents onto the pyrazine core. By choosing appropriate nucleophiles and controlling the reaction conditions, it is theoretically possible to selectively replace one or both fluorine atoms. For instance, reaction with different amines, alcohols, or thiols could lead to a diverse library of mono- and di-substituted pyrazine-2-carbonitriles. These products could then be further modified at the nitrile group, for example, through reduction to an aminomethyl group or hydrolysis to a carboxylic acid, to generate a wide array of polysubstituted pyrazines with potential applications in materials science and medicinal chemistry. However, at present, the scientific literature is dominated by examples related to Favipiravir synthesis, and the broader exploration of this potential remains an area for future research.

Integration into Fused Ring Systems

The functional groups of this compound also provide opportunities for its integration into more complex, fused heterocyclic systems.

Pyridopyrazines and Triazolopyrazines: The synthesis of fused ring systems such as pyridopyrazines and triazolopyrazines often involves the cyclocondensation of appropriately substituted pyrazine precursors. For example, a pyrazine bearing an amino group and a cyano group in adjacent positions can be a key intermediate for the formation of a fused pyrimidine (B1678525) ring, leading to a pteridine (B1203161) system. Similarly, a hydrazinylpyrazine derivative can be a precursor for a fused triazole ring, forming a triazolopyrazine.

Contributions to Materials Science and Optoelectronics

The unique electronic properties of the pyrazine ring, combined with the reactivity of the nitrile group and the influence of fluorine substituents, make this compound a molecule of significant interest in materials science. Its applications are primarily centered on the development of advanced polymers and functional materials for electronic and optoelectronic devices. The electron-deficient nature of the pyrazine core, enhanced by the strongly electronegative fluorine atoms, provides a valuable building block for creating materials with tailored properties.

Design of Nitrile-Functionalized Pyrazine Crosslinking Units

Nitrile-functionalized pyrazines are emerging as highly effective crosslinking units for creating robust, thermally stable polymer networks. nih.gov The crosslinking process, often initiated at high temperatures, involves the reaction of nitrile groups to form highly stable triazine rings or other nitrogen-containing linkages. This method of curing is particularly advantageous for creating materials used in demanding applications, such as high-performance composites and electronics, due to the exceptional thermal and chemical stability of the resulting network.

Research into related molecules, such as pyrazine-2,3-dicarbonitrile, has demonstrated that the pyrazine ring structure enhances the reactivity of the nitrile groups compared to other aromatic nitriles like phthalonitrile. nih.govresearchgate.net This enhanced reactivity is attributed to the nitrogen atoms in the pyrazine ring, which facilitate the curing process. nih.gov The cured products of pyrazine-dicarbonitrile are predominantly composed of thermally stable structures like azaisoindoline and azaphthalocyanine. nih.govresearchgate.net

While direct studies on this compound as a crosslinking agent are not extensively detailed, its structure suggests significant potential. The presence of a single nitrile group allows it to act as a reactive site for polymerization or as a pendant group to modify polymer chains. The fluorine atoms are expected to further activate the pyrazine ring towards nucleophilic reactions, potentially influencing the curing kinetics and the properties of the final crosslinked material. The development of such crosslinking units is a key area of molecular engineering aimed at expanding the application of pyrazines in materials science. nih.gov Isocyanate-free reactions, such as those involving nitrile groups, are highly desirable for creating binders and elastomers, offering a powerful and green curing strategy. rsc.org

Role in Pyrazine-Based π-Conjugated Materials for Optoelectronic Devices

Pyrazine-based π-conjugated materials are receiving considerable attention for their application in optoelectronics, including solar cells, organic light-emitting diodes (OLEDs), and field-effect transistors. rsc.org The electron-deficient character of the pyrazine ring is a key feature, making these materials excellent candidates for n-type (electron-transporting) semiconductors. rsc.org When incorporated into a polymer backbone, the pyrazine unit can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport. rsc.org

The development of new π-conjugated materials is crucial for advancing modern optoelectronics, with a focus on creating low-cost, solution-processable, and stable materials. rsc.orgnih.gov Pyrazine derivatives have been successfully used to construct a variety of functional materials:

Hole and Electron Transport Materials: Pyrazine-based polymers have been engineered as efficient hole transport materials (HTMs) in perovskite solar cells (PSCs). bohrium.com For instance, a polymer named BDTEH-PzTBr, incorporating a pyrazine unit, was used as a dopant-free HTM, achieving a power conversion efficiency (PCE) of up to 15.9%. bohrium.com Another pyrazine-cored HTM, PT-TPA, showed a PCE of 17.52% in p-i-n planar perovskite solar cells, outperforming its silicon-core analogue. epa.gov Conversely, the inherent electron-deficient nature of pyrazines is leveraged to create electron-transporting materials for OLEDs, where efficient electron injection and transport are critical for device performance. rsc.orgresearchgate.net

Fluorescent and Emissive Materials: Water-soluble conjugated polymers (WSCPs) incorporating pyrazine rings have been synthesized, exhibiting promising fluorescence properties. acs.org The presence of the pyrazine ring, along with other functional groups like carboxyls, can facilitate intermolecular hydrogen bonds, which restrict molecular vibrations and reduce non-radiative energy loss, leading to higher emission intensity. acs.orgacs.org In OLEDs, doping an emissive polymer layer with a pyrazine derivative, such as 2,5-di(biphenyl-4-ethynyl)-3,6-dimethylpyrazine, has been shown to significantly enhance external quantum efficiencies by improving electron transport. rsc.org

Conducting Polymers: Linearly fused pyrazine units, known as pyrazinacenes, represent a class of N-heteroacenes with high nitrogen content. rsc.org These structures can undergo multi-electron reduction and stabilize the reduced states, making them promising for n-type conducting polymers. rsc.org The polymerization of such units creates functional polymers with features not accessible in small molecules, overcoming challenges related to solubility and stability. rsc.org

This compound serves as a valuable building block for these materials. The combination of the electron-deficient pyrazine core, the strongly electron-withdrawing fluorine atoms, and the cyano group provides a scaffold with a very low-lying LUMO energy level. This makes it an ideal precursor for synthesizing high-performance n-type materials for various optoelectronic applications. rsc.org

Interactive Data Table: Performance of Pyrazine-Based Optoelectronic Devices

| Polymer/Molecule Name | Device Type | Function | Key Performance Metric |

| BDTEH-PzTBr | Perovskite Solar Cell (PSC) | Hole Transport Material | 15.9% Power Conversion Efficiency (PCE) bohrium.com |

| PT-TPA | Perovskite Solar Cell (PSC) | Hole Transport Material | 17.52% Power Conversion Efficiency (PCE) epa.gov |

| 2,5-di(biphenyl-4-ethynyl)-3,6-dimethylpyrazine | Organic Light-Emitting Diode (OLED) | Electron Transport Dopant | Enhanced External Quantum Efficiency (up to 0.07%) rsc.org |

| Pyrazine-based WSCPs | Fluorescent Material | Emitter | Enhanced photoluminescence intensity acs.org |

Spectroscopic and Chromatographic Characterization of 3,6 Difluoropyrazine 2 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For fluorinated heterocycles like 3,6-Difluoropyrazine-2-carbonitrile, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, are indispensable for unambiguous structural elucidation. nih.govgoogle.com

¹H NMR Analysis

Proton (¹H) NMR spectroscopy of this compound reveals the chemical environment of the hydrogen atom on the pyrazine (B50134) ring. The aromatic region of the spectrum is of primary interest. For this compound, a single proton signal is expected from the pyrazine ring.

In a deuterated chloroform (CDCl₃) solvent, the proton at position 5 of the pyrazine ring appears as a doublet of doublets. semanticscholar.org This splitting pattern arises from coupling to the two non-equivalent fluorine atoms at positions 3 and 6. The specific chemical shift and coupling constants (J-values) are diagnostic for the compound's structure. semanticscholar.org

| Proton Position | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constants (J) [Hz] | Solvent | Reference |

|---|---|---|---|---|---|

| H-5 | 8.34 | dd (doublet of doublets) | J = 8.1, 1.4 | CDCl₃ | semanticscholar.org |

¹³C NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy identifies the different carbon environments within the molecule. In this compound, five distinct carbon signals are observed, corresponding to the four carbons of the pyrazine ring and the one carbon of the nitrile group. semanticscholar.org

The signals for the carbon atoms bonded directly to fluorine (C-3 and C-6) are significantly affected, appearing as doublets of doublets due to one-bond and multi-bond carbon-fluorine (C-F) coupling. semanticscholar.org The carbon atoms not directly bonded to fluorine (C-2 and C-5) also exhibit splitting due to two- and three-bond C-F couplings. The nitrile carbon also shows a characteristic splitting pattern. semanticscholar.org This detailed coupling information is crucial for the definitive assignment of each carbon atom in the heterocyclic ring.

| Carbon Position | Chemical Shift (δ) [ppm] | Multiplicity & Coupling Constants (J) [Hz] | Solvent | Reference |

|---|---|---|---|---|

| C-6 | 158.7 | dd, J = 257.5, 2.8 | CDCl₃ | semanticscholar.org |

| C-3 | 156.6 | dd, J = 256.9, 2.9 | CDCl₃ | semanticscholar.org |

| C-5 | 135.9 | dd, J = 41.7, 11.2 | CDCl₃ | semanticscholar.org |

| C-2 | 113.9 | dd, J = 35.8, 11.2 | CDCl₃ | semanticscholar.org |

| -CN | 110.6 | d, J = 9.1 | CDCl₃ | semanticscholar.org |

¹⁹F NMR Analysis of Fluorine Substituents

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orghuji.ac.ilaiinmr.com It offers a wide range of chemical shifts, which makes it excellent for distinguishing between different fluorine environments. wikipedia.orghuji.ac.il

For this compound, the two fluorine atoms are in non-equivalent chemical environments, resulting in two distinct signals in the ¹⁹F NMR spectrum. These two signals appear as doublets, a result of mutual spin-spin coupling (³JF-F) between the fluorine atoms at positions 3 and 6. semanticscholar.org The magnitude of this coupling constant provides further structural confirmation. semanticscholar.org

| Fluorine Position | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constants (J) [Hz] | Solvent | Reference |

|---|---|---|---|---|---|

| F-3 or F-6 | -77.18 | d (doublet) | J = 37.1 | CDCl₃ | semanticscholar.org |

| F-6 or F-3 | -81.12 | d (doublet) | J = 37.1 | CDCl₃ | semanticscholar.org |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HRESI-TOF-MS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules, while the Time-of-Flight (TOF) analyzer offers high speed and mass accuracy. jyu.fi

While specific HRESI-TOF-MS data for this compound is not detailed in readily available literature, this technique is commonly applied to its derivatives and related compounds. For instance, in the synthesis of Favipiravir, ESI-Q-TOF instrumentation is used for high-resolution mass spectrometric data measurement. jyu.fi For this compound (C₅HF₂N₃), the expected exact mass can be calculated and compared with the measured value to confirm its elemental composition with a high degree of confidence.

Expected HRESI-TOF-MS Data:

Molecular Formula: C₅HF₂N₃

Calculated Exact Mass: 141.0138 g/mol

Expected Ion: [M+H]⁺ with m/z 142.0216

This technique would confirm the molecular weight and elemental composition, distinguishing it from compounds with the same nominal mass but different formulas.

Gas Chromatography/Mass Spectrometry (GC/MS)

Gas Chromatography/Mass Spectrometry (GC/MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is well-suited for the analysis of volatile compounds like this compound. The GC separates the compound from any impurities, and the MS provides a mass spectrum that serves as a molecular fingerprint.

In the analysis of this compound, GC/MS would be used to assess purity and confirm identity. The retention time in the GC is a characteristic of the compound under specific conditions. Following separation, the compound is ionized, typically by electron ionization (EI), which causes fragmentation. The resulting fragmentation pattern in the mass spectrum is unique to the molecule's structure. For fluorinated compounds, molecular ions are sometimes not observed with standard EI, making soft ionization techniques valuable for determining molecular weight. jeol.com However, reports on the synthesis of related compounds indicate that this compound does show the expected molecular ion signal in GC/MS analysis, confirming its molecular weight. sciforum.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for the identification of functional groups in a molecule. The IR spectrum provides information about the vibrations of bonds, and specific bonds absorb infrared radiation at characteristic frequencies. For this compound, the key functional groups expected to show distinct absorption bands are the nitrile (C≡N) group, the aromatic pyrazine ring (C=N and C=C bonds), the carbon-hydrogen (C-H) bond, and the carbon-fluorine (C-F) bonds.

Expected Infrared Absorption Bands for this compound:

The nitrile (C≡N) stretching vibration is one of the most characteristic absorptions in the IR spectrum and is expected to appear in the range of 2200-2300 cm⁻¹ nih.gov. This band is typically sharp and of medium to strong intensity utdallas.edulibretexts.orglibretexts.org. The aromatic pyrazine ring will exhibit several absorption bands. The C=N and C=C stretching vibrations within the ring are expected to be observed in the 1400-1600 cm⁻¹ region. The C-H stretching vibration of the single aromatic proton on the pyrazine ring is anticipated to appear above 3000 cm⁻¹. The C-F stretching vibrations are typically strong and are found in the fingerprint region, generally between 1000 and 1400 cm⁻¹.

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2200 - 2300 | Medium to Strong, Sharp |

| Aromatic C-H | Stretch | > 3000 | Medium |

| Aromatic Ring (C=N, C=C) | Stretch | 1400 - 1600 | Medium to Strong |

| Carbon-Fluorine (C-F) | Stretch | 1000 - 1400 | Strong |

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for assessing the purity of this compound and for monitoring the progress of its synthesis and subsequent reactions. HPLC separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). The choice of stationary and mobile phases is critical for achieving optimal separation.

For the analysis of polar aromatic compounds like pyrazine derivatives, reversed-phase HPLC is a commonly employed technique. In this mode, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.

General HPLC Parameters for Analysis of Pyrazine Derivatives:

While a specific, validated HPLC method for this compound is not detailed in the available literature, a general approach for the analysis of related pyrazine compounds can be outlined. The development of a robust HPLC method would involve optimizing parameters such as the column, mobile phase composition, flow rate, and detector wavelength.

A study on the quantitative analysis of 16 different pyrazines in a complex matrix utilized ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), demonstrating the applicability of advanced chromatographic techniques for this class of compounds mdpi.com. Another common approach for similar heterocyclic compounds involves using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile.

The following table provides a hypothetical set of starting conditions for developing an HPLC method for this compound, based on common practices for similar analytes.

| Parameter | Typical Conditions | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase | Acetonitrile and Water (with or without a buffer like phosphate or formate) | A versatile mobile phase for reversed-phase HPLC, allowing for gradient or isocratic elution to optimize separation. |

| Detection | UV at ~254 nm or ~280 nm | Pyrazine rings typically exhibit strong UV absorbance in this region. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC columns of this dimension. |

| Temperature | Ambient or controlled (e.g., 30 °C) | To ensure reproducible retention times. |

This table represents a starting point for method development and would require optimization for the specific analysis of this compound.

The development of a validated HPLC method is crucial for quality control in the manufacturing of pharmaceuticals where this compound is used as an intermediate. Such a method would be used to quantify the purity of the starting material, identify and quantify any impurities, and monitor the conversion of the starting material to the desired product during the course of a chemical reaction.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations on Molecular Structure and Energetics

The pyrazine (B50134) ring, an aromatic heterocycle, forms the core of the molecule. The presence of two electron-withdrawing fluorine atoms and a cyano group significantly influences the electron distribution within this ring system. Theoretical calculations can precisely quantify the impact of these substituents on the aromaticity and electronic properties of the pyrazine core.

Prediction of Reactivity and Regioselectivity

Computational models are pivotal in predicting the reactivity and regioselectivity of 3,6-difluoropyrazine-2-carbonitrile in various chemical transformations. Analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps can identify the most likely sites for nucleophilic and electrophilic attack.

For instance, in nucleophilic aromatic substitution reactions, a common pathway for modifying such heterocyclic systems, theoretical calculations can predict which of the two fluorine atoms is more susceptible to displacement. This regioselectivity is governed by the relative electron deficiency at the carbon atoms attached to the fluorine atoms, a property that can be accurately modeled. Studies on related fluorinated heterocycles have demonstrated that the positions of the fluorine atoms relative to other substituents can lead to significant shifts in reactivity. nih.gov

Conformational Analysis and Intermolecular Interactions

While the pyrazine ring itself is largely planar, conformational analysis can be applied to understand the rotational barriers of the cyano group and the nature of intermolecular interactions in the solid state or in solution. Theoretical studies on fluorinated organic compounds have highlighted the importance of fluorine-mediated weak intermolecular interactions, such as C-F···H and C-F···F contacts, in dictating crystal packing and molecular aggregation. mdpi.com

Understanding these non-covalent interactions is crucial as they can influence the physical properties of the compound, such as its melting point and solubility. Computational methods can quantify the strength and nature of these interactions, providing a molecular-level understanding of the compound's macroscopic behavior.

Molecular Modeling of Reaction Pathways and Transition States

Beyond predicting reactivity, molecular modeling can be employed to map out the entire energy profile of a chemical reaction involving this compound. This includes the identification and characterization of transition states, which are the high-energy intermediates that govern the reaction rate.

By calculating the activation energies for different potential reaction pathways, chemists can predict which route is kinetically favored. For example, in the synthesis of derivatives where the fluorine atoms or the cyano group are modified, modeling the transition states can provide a rationale for the observed product distribution and help in optimizing reaction conditions.

Structure-Activity Relationship (SAR) Investigations of Derived Compounds

While direct SAR studies on this compound itself are limited due to its role as an intermediate, the principles of SAR are highly relevant for the compounds derived from it. Computational techniques are frequently used to build SAR models for series of related compounds, such as pyrazine-based inhibitors of biological targets. nih.govnih.gov

These studies typically involve calculating various molecular descriptors for a set of derivatives and correlating them with their measured biological activity. This allows for the identification of key structural features that are either beneficial or detrimental to the desired activity. For instance, in a series of pyrazine derivatives, the position and nature of substituents on the pyrazine ring can be systematically varied in-silico to predict their impact on binding to a target protein. mdpi.com Although not specific to this compound, research on other pyrazinecarbonitrile (B1219330) derivatives has shown that modifications to the pyrazine core can significantly impact their biological profiles. nih.gov

The insights gained from such computational SAR studies can then guide the synthesis of new, more potent, and selective compounds.

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Routes

The primary industrial synthesis of 3,6-difluoropyrazine-2-carbonitrile involves the fluorination of 3,6-dichloropyrazine-2-carbonitrile (B1371311). clearsynth.com Future research is increasingly focused on developing more sustainable and efficient synthetic methodologies.

Key areas of development include:

Catalytic Fluorination: Investigating novel catalytic systems for the fluorination of chloropyrazines can lead to milder reaction conditions, reduced waste, and higher yields. nsf.gov The use of phase-transfer catalysts, such as organoboranes, for nucleophilic fluorination with sources like cesium fluoride (B91410) (CsF) presents a promising avenue for exploration. rsc.org

Flow Chemistry: The implementation of continuous flow processes offers significant advantages in terms of safety, scalability, and process control for the synthesis of this and other heterocyclic compounds. sci-hub.se Flow chemistry can enable precise control over reaction parameters, leading to improved efficiency and purity.

Green Solvents and Reagents: A shift towards more environmentally benign solvents and fluorinating agents is crucial for sustainable production. Research into greener alternatives to traditional solvents and reagents will be a key focus. nsf.gov

| Synthetic Approach | Key Features | Potential Advantages |

| Catalytic Fluorination | Use of novel catalysts (e.g., metal oxides, organoboranes) | Milder conditions, higher selectivity, reduced waste |

| Flow Chemistry | Continuous reaction processing | Enhanced safety, scalability, and process control |

| Green Chemistry | Utilization of eco-friendly solvents and reagents | Reduced environmental impact, improved sustainability |

Table 1: Emerging Sustainable Synthetic Routes for this compound

Exploration of Undiscovered Reactivity Modes and Transformations

The reactivity of this compound is largely dictated by the electron-deficient nature of the pyrazine (B50134) ring, which is further enhanced by the two fluorine atoms. This makes the fluorine atoms susceptible to nucleophilic substitution. rsc.orgresearchgate.netmdpi.com

Future research will likely delve into:

Nucleophilic Aromatic Substitution (SNAr): A systematic exploration of reactions with a wide array of nucleophiles (O, N, S, and C-based) will expand the synthetic utility of this scaffold. researchgate.netnih.govsemanticscholar.org The regioselectivity of these substitutions, particularly the differential reactivity of the two fluorine atoms, warrants further investigation.

Cycloaddition Reactions: The potential of the pyrazine ring and the nitrile group to participate in various cycloaddition reactions, such as [3+2] or [4+2] cycloadditions, remains largely unexplored and could lead to the synthesis of novel polycyclic and heterocyclic systems. researchgate.netsemanticscholar.orguchicago.edumdpi.comuc.pt

Metal-Catalyzed Cross-Coupling Reactions: The development of protocols for cross-coupling reactions at the C-F bonds would significantly enhance the ability to introduce diverse substituents and build molecular complexity.

Expanding the Scope of Derivatization for New Chemical Entities

The ability to selectively modify this compound is key to generating new chemical entities with tailored properties. Derivatization strategies are crucial for fine-tuning the biological activity and physicochemical properties of resulting molecules. chemicalbook.com

Promising derivatization approaches include:

Sequential Nucleophilic Substitution: A stepwise replacement of the fluorine atoms with different nucleophiles can lead to a diverse library of disubstituted pyrazine-2-carbonitriles.

Modification of the Nitrile Group: The nitrile group can be transformed into various other functional groups, such as amides, carboxylic acids, or tetrazoles, providing further opportunities for diversification. cambridgemedchemconsulting.com

Bioisosteric Replacement: The pyrazine core itself can act as a bioisostere for other aromatic or heteroaromatic rings in known bioactive molecules. nih.govcambridgemedchemconsulting.comnih.govresearchgate.netmdpi.com This strategy can be used to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. Chemical derivatization is a common strategy to enhance the properties of drug molecules for analysis and to improve their biological activity. google.com

| Derivatization Strategy | Target Moiety | Potential Outcome |

| Sequential SNAr | Fluorine atoms | Diverse disubstituted pyrazines |

| Functional Group Transformation | Nitrile group | Amides, carboxylic acids, tetrazoles, etc. |

| Bioisosteric Replacement | Pyrazine ring | Novel analogues of known bioactive compounds |

Table 2: Strategies for the Derivatization of this compound

Advanced Applications in Medicinal Chemistry and Functional Materials

Beyond its role in Favipiravir, the this compound scaffold holds significant promise in both medicinal chemistry and materials science.

In Medicinal Chemistry:

The fluorinated pyrazine motif is of interest for the development of new therapeutic agents due to the favorable properties that fluorine can impart, such as increased metabolic stability and binding affinity. uc.pt The synthesis of novel heterocyclic compounds containing this scaffold could lead to new drug candidates for a variety of diseases. nih.govbas.bgnih.gov

In Functional Materials:

Fluorinated organic molecules are increasingly being explored for applications in organic electronics. The electron-withdrawing nature of the fluorine atoms can lower the HOMO and LUMO energy levels of conjugated materials, which is beneficial for applications in:

Organic Light-Emitting Diodes (OLEDs): Fluorinated pyrazine derivatives could be incorporated into the design of novel emitters or host materials for OLEDs, potentially leading to improved efficiency and stability, particularly for blue emitters. nih.govrsc.orgnih.gov

Organic Photovoltaics (OPVs): The electronic properties of this scaffold could be harnessed in the design of new donor or acceptor materials for organic solar cells.

Fluorinated Polymers: Incorporation of this compound into polymer backbones could lead to the development of novel functional polymers with unique electronic and physical properties, such as enhanced thermal stability and hydrophobicity. rsc.orgnih.govresearchgate.net

Q & A

Q. What are the established synthetic routes for 3,6-difluoropyrazine-2-carbonitrile, and how do reaction conditions influence yield?

A six-step synthesis starting from 2-aminopropanediamide (32) involves glyoxal condensation, bromination, chlorination, and fluorination. Key steps include the formation of 3,6-dichloropyrazine-2-carbonitrile (35) via reaction with N,N′-diisopropylethylamine in chlorobenzene under reflux, followed by fluorination to yield the target compound . Optimizing fluorinating agents (e.g., KF or HF-pyridine) and reaction temperatures (e.g., 80–120°C) is critical for minimizing side products and achieving >70% purity.

Q. Which analytical techniques are most effective for characterizing this compound?

- LC-MS : Confirms molecular weight (e.g., m/z 158.0 [M+H]+) and monitors reaction progress .

- NMR : H/C NMR identifies fluorine substitution patterns (e.g., δ 8.2–8.5 ppm for pyrazine protons) and carbonitrile groups .

- IR : Detects nitrile stretches (~2220 cm) and C-F vibrations (1100–1200 cm) .

- HRMS : Validates exact mass (e.g., 157.0122 Da for CHFN) .

Q. How should this compound be handled to ensure stability and safety?

- Storage : Keep in anhydrous conditions (desiccated at -20°C) to prevent hydrolysis of the carbonitrile group .

- Safety : Use PPE (gloves, goggles) due to potential irritancy. Avoid inhalation; consult safety data sheets (SDS) for spill management and first aid .

Advanced Research Questions

Q. How can conflicting reports on the reactivity of fluorinated pyrazines in cross-coupling reactions be resolved?

Discrepancies arise from solvent polarity and catalyst choice. For example, Pd-catalyzed couplings in polar aprotic solvents (DMF, DMSO) enhance electrophilicity of fluorine, while non-polar solvents (toluene) favor nitrile participation. Systematic screening using Design of Experiments (DoE) can isolate optimal conditions .

Q. What strategies mitigate byproduct formation during the fluorination of 3,6-dichloropyrazine-2-carbonitrile?

Over-fluorination or dechlorination byproducts (e.g., 3-fluoro-6-chloropyrazine-2-carbonitrile) are common. Techniques include:

- Temperature control : Gradual heating (50°C → 100°C) to suppress side reactions.

- Reagent stoichiometry : Limiting fluorinating agents (e.g., KF) to 1.2 equivalents reduces over-substitution .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (acetonitrile) improves purity .

Q. What role does this compound play in synthesizing antiviral prodrugs like favipiravir?

It serves as a key intermediate in the six-step synthesis of favipiravir (36 → 37), where fluorination enhances metabolic stability. Subsequent steps involve acetate-mediated hydroxylation and peroxide-driven cyclization to form the final pyrazine-carboxamide structure .

Q. How can computational methods predict the biological activity of this compound derivatives?

Q. Why do structural analogs of this compound exhibit divergent pharmacological activities?

Substitutions at the pyrazine ring (e.g., amino vs. methyl groups) alter target interactions. For example, amino derivatives show higher affinity for kinase inhibitors, while methylated analogs are inert. Comparative SAR studies using SPR (surface plasmon resonance) can validate binding kinetics .

Methodological Guidance

- Contradiction Analysis : When reconciling conflicting bioactivity data, use orthogonal assays (e.g., enzymatic vs. cell-based) and control for batch-to-batch purity variations via HPLC .

- Experimental Design : For fluorination optimization, employ Taguchi arrays to test variables (temperature, catalyst loading, solvent) and quantify interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.